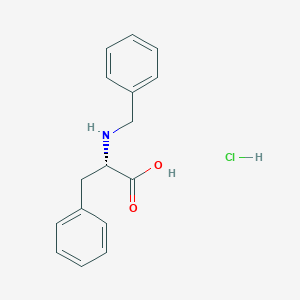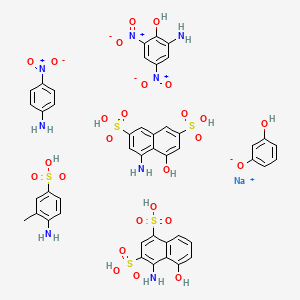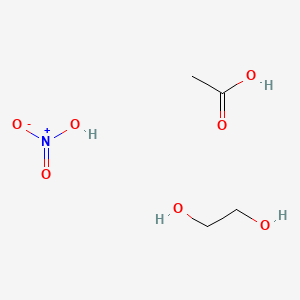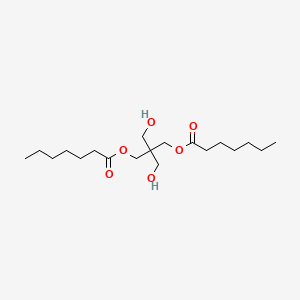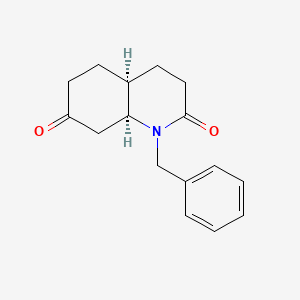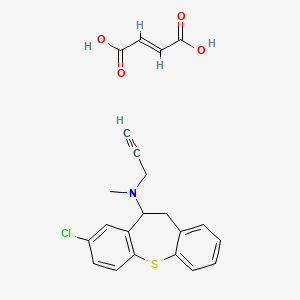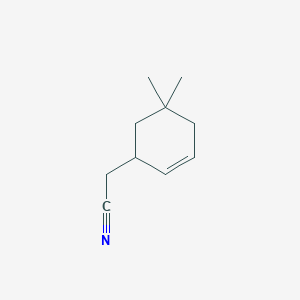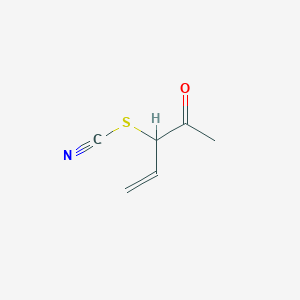
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming stable complexes.
Preparation Methods
The synthesis of 1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride typically involves multiple steps. The process begins with the bromination of 2,4-dinitrophenyl, followed by azo coupling with m-tolyl. The resulting intermediate is then reacted with ethylamine to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridinium chloride group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide
Scientific Research Applications
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride can be compared with other similar compounds, such as:
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)-1,1-dimethylhydrazinium chloride: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium bromide: The bromide variant has different solubility and reactivity properties compared to the chloride form. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
72361-40-1 |
|---|---|
Molecular Formula |
C22H22BrN6O4.Cl C22H22BrClN6O4 |
Molecular Weight |
549.8 g/mol |
IUPAC Name |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-ethyl-3-methyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C22H22BrN6O4.ClH/c1-3-27(12-11-26-9-5-4-6-10-26)17-7-8-20(16(2)13-17)24-25-22-19(23)14-18(28(30)31)15-21(22)29(32)33;/h4-10,13-15H,3,11-12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BZSGZDPYHAANQD-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)

